1-[(1-isopropyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(1-isopropyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound featuring an imidazole ring, a sulfonyl group, and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-isopropyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(1-isopropyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the sulfonyl group or the carboxylic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
1-[(1-isopropyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 1-[(1-isopropyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The sulfonyl group can participate in hydrogen bonding or electrostatic interactions, affecting the compound’s overall bioactivity. The piperidine moiety may enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
- 1-[(1-ethyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
- 1-[(1-propyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Uniqueness
1-[(1-isopropyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to the presence of the isopropyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, solubility, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-9(2)14-7-11(13-8-14)20(18,19)15-5-3-10(4-6-15)12(16)17/h7-10H,3-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGZDFYIWHHSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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